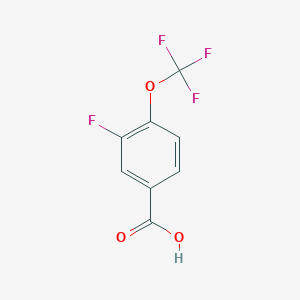

3-Fluoro-4-(trifluoromethoxy)benzoic acid

Beschreibung

The exact mass of the compound 3-Fluoro-4-(trifluoromethoxy)benzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Fluoro-4-(trifluoromethoxy)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluoro-4-(trifluoromethoxy)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

3-fluoro-4-(trifluoromethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F4O3/c9-5-3-4(7(13)14)1-2-6(5)15-8(10,11)12/h1-3H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIBFTHWKVKHHMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)F)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30382604 | |

| Record name | 3-Fluoro-4-(trifluoromethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886498-89-1 | |

| Record name | 3-Fluoro-4-(trifluoromethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluoro-4-(trifluoromethoxy)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Fluoro-4-(trifluoromethoxy)benzoic acid chemical properties

An In-depth Technical Guide to 3-Fluoro-4-(trifluoromethoxy)benzoic Acid: Properties, Synthesis, and Applications

Introduction: A Strategic Building Block in Modern Chemistry

In the landscape of medicinal chemistry and materials science, the strategic incorporation of fluorine has become a cornerstone for designing molecules with enhanced performance. The subject of this guide, 3-Fluoro-4-(trifluoromethoxy)benzoic acid (CAS 886498-89-1), is a prime exemplar of a highly functionalized aromatic building block. Its unique substitution pattern—a carboxylic acid for derivatization, a fluorine atom, and a trifluoromethoxy group—offers a powerful combination of properties for fine-tuning the steric, electronic, and pharmacokinetic profiles of target compounds.

The trifluoromethoxy (-OCF3) group, in particular, has gained significant traction as a "super-halogen" or lipophilic hydrogen bond acceptor.[1] It is a potent electron-withdrawing group, which modulates the acidity of the benzoic acid and the reactivity of the aromatic ring.[2] Furthermore, it is exceptionally stable to metabolic degradation, a critical feature for extending the in-vivo half-life of drug candidates.[2] The adjacent fluorine atom further influences the molecule's electronic landscape and provides a handle for directing subsequent chemical transformations.

This guide provides an in-depth analysis of the core chemical properties, a robust and validated synthesis protocol, reactivity insights, and the strategic applications of this versatile compound for researchers, chemists, and professionals in drug development.

Physicochemical and Spectroscopic Profile

The fundamental properties of 3-Fluoro-4-(trifluoromethoxy)benzoic acid are summarized below. While exhaustive experimental data for this specific compound is not widely published, the following tables provide known values and predicted spectroscopic characteristics based on established principles of nuclear magnetic resonance and the known effects of its constituent functional groups.

Core Properties

| Property | Value | Source(s) |

| CAS Number | 886498-89-1 | [3][4] |

| Molecular Formula | C₈H₄F₄O₃ | [3][4] |

| Molecular Weight | 224.11 g/mol | [3][4] |

| Appearance | White to off-white solid/powder | [N/A] |

| Melting Point | 98-101 °C | [5] |

| Solubility | Slightly soluble in water | [4] |

| Storage | Sealed in a dry environment, 2-8°C | [6][7] |

Predicted Spectroscopic Data

The structural confirmation of 3-Fluoro-4-(trifluoromethoxy)benzoic acid relies on a combination of spectroscopic techniques. Below are the predicted key signatures.

| Technique | Predicted Data |

| ¹H NMR | Signals expected in the aromatic region (approx. 7.5-8.5 ppm). Three distinct signals for the aromatic protons, showing complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F couplings. A broad singlet for the carboxylic acid proton (>10 ppm), which is exchangeable with D₂O. |

| ¹³C NMR | Aromatic carbons will appear between ~110-165 ppm. The carboxylic carbon will be downfield (>165 ppm). The carbon attached to the -OCF₃ group will appear as a quartet due to coupling with the three fluorine atoms. Carbons attached to or near the fluorine atom will show characteristic C-F coupling constants. |

| ¹⁹F NMR | Two distinct signals are expected: one for the aromatic fluorine and a second for the -OCF₃ group. The aromatic fluorine will likely appear as a multiplet. The -OCF₃ signal will appear as a singlet at a characteristic chemical shift. |

| Mass Spec (MS) | Expected molecular ion peak [M]⁺ or [M-H]⁻ corresponding to its molecular weight. Fragmentation patterns would likely show loss of -OH, -COOH, and potentially the -OCF₃ group. |

Synthesis Methodology: A Validated Protocol via Directed Ortho-Metalation

While multiple synthetic routes can be envisioned, one of the most efficient and regioselective methods for preparing substituted benzoic acids of this type is through directed ortho-metalation (DoM), followed by carboxylation. The fluorine atom at position 3 is a potent ortho-directing group, enabling the selective deprotonation at the C2 position.[3]

This protocol describes a robust, self-validating workflow starting from the commercially available precursor, 1-fluoro-2-(trifluoromethoxy)benzene.

Diagram of Synthesis Workflow

Caption: Directed ortho-metalation and carboxylation workflow.

Step-by-Step Experimental Protocol

Materials:

-

1-fluoro-2-(trifluoromethoxy)benzene (1.0 eq)

-

2,2,6,6-Tetramethylpiperidine (TMP) (1.2 eq)

-

n-Butyllithium (n-BuLi) (1.2 eq, solution in hexanes)

-

Anhydrous tetrahydrofuran (THF)

-

Solid carbon dioxide (dry ice), crushed

-

Aqueous Hydrochloric Acid (e.g., 2M HCl)

-

Ethyl acetate, Brine (saturated NaCl solution), Sodium sulfate (anhydrous)

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

Vessel Preparation: All glassware must be oven-dried and assembled hot, then allowed to cool under a stream of inert gas (Argon or Nitrogen) to ensure anhydrous conditions.

-

Base Preparation (LiTMP): In a flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 2,2,6,6-tetramethylpiperidine (1.2 eq) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.2 eq) dropwise. Stir the resulting solution at -78 °C for 30 minutes to ensure complete formation of lithium tetramethylpiperidide (LiTMP). Causality: LiTMP is a strong, non-nucleophilic base, ideal for deprotonation without competing addition to the aromatic ring.[2]

-

Precursor Solution: In a separate flask under an inert atmosphere, dissolve 1-fluoro-2-(trifluoromethoxy)benzene (1.0 eq) in anhydrous THF. Cool this solution to -78 °C.

-

Ortho-Lithiation: Transfer the freshly prepared LiTMP solution from Step 2 into the precursor solution from Step 3 via cannula, dropwise, while maintaining the temperature at -78 °C. Stir the reaction mixture at this temperature for 1-2 hours. Causality: The fluorine atom directs the LiTMP base to deprotonate the adjacent ortho position (C2), forming a highly reactive aryllithium intermediate. The low temperature is critical to prevent side reactions and decomposition.

-

Carboxylation: In a separate beaker, place an excess of freshly crushed dry ice. Rapidly pour the aryllithium solution from Step 4 onto the dry ice with vigorous stirring. Causality: The highly nucleophilic aryllithium attacks the electrophilic carbon of CO₂, forming a lithium carboxylate salt.

-

Quench and Acidification: Allow the mixture to warm to room temperature, which will sublime the excess CO₂. Slowly add water to quench any remaining reactive species. Acidify the aqueous mixture to a pH of 1-2 by adding 2M HCl. This protonates the carboxylate salt to form the desired carboxylic acid, which will likely precipitate.

-

Extraction and Isolation: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3x volumes). Combine the organic layers, wash with brine to remove residual water, and dry over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by silica gel column chromatography.

Chemical Reactivity and Mechanistic Insights

The reactivity of 3-fluoro-4-(trifluoromethoxy)benzoic acid is governed by the interplay of its three functional groups.

Caption: Key reactivity domains of the molecule.

-

Carboxylic Acid Group: This is the primary site for derivatization. It readily undergoes standard transformations such as:

-

Esterification: Reaction with alcohols under acidic catalysis.

-

Amidation: Reaction with amines, typically activated by coupling agents (e.g., EDC, HATU), to form amides. This is a cornerstone reaction in medicinal chemistry for linking molecular fragments.

-

Acid Chloride Formation: Conversion to the more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, enabling facile acylation reactions.

-

-

Aromatic Ring: The ring is significantly deactivated towards electrophilic aromatic substitution due to the powerful electron-withdrawing effects of the -COOH, -F, and -OCF₃ groups. However, the directing effects of these substituents would dictate the position of any potential substitution. For nucleophilic aromatic substitution (SNAr), the ring is activated, although there are no suitable leaving groups present on the ring itself.

Applications in Research and Drug Development

While specific, named applications of 3-fluoro-4-(trifluoromethoxy)benzoic acid are not prevalent in readily available literature, its structure makes it an exceptionally valuable building block for synthesizing high-value compounds, particularly in drug discovery. Its utility can be understood by examining the roles its functional groups play in modern pharmaceuticals.

-

Kinase Inhibitors: Many small-molecule kinase inhibitors feature highly substituted aromatic cores.[8] The benzamide moiety, readily formed from this acid, is a common scaffold. The fluorine and trifluoromethoxy groups are strategically employed to:

-

Enhance Binding Affinity: The fluorine can form key hydrogen bonds or favorable dipole interactions within the ATP-binding pocket of a kinase.[8]

-

Improve Metabolic Stability: The C-F and -OCF₃ bonds are resistant to oxidative metabolism by cytochrome P450 enzymes, increasing the drug's half-life.[2]

-

Modulate Lipophilicity and Permeability: The -OCF₃ group significantly increases lipophilicity, which can be tailored to optimize cell membrane permeability and overall pharmacokinetic properties.[1]

-

-

Other APIs: The structural motifs present are found in a wide range of biologically active molecules. This acid serves as a crucial intermediate for creating libraries of compounds for screening against various therapeutic targets. Its derivatives are logical candidates for investigation as anti-inflammatory agents, neurological drugs, and in other areas where fluorinated pharmaceuticals have shown promise.[9][10]

Safety, Handling, and Storage

As a laboratory chemical, 3-fluoro-4-(trifluoromethoxy)benzoic acid requires careful handling according to standard safety protocols.

-

Hazard Classification: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles or glasses, and a lab coat. Use in a well-ventilated area or a fume hood to avoid inhaling dust.[3]

-

Handling: Avoid creating dust. Wash hands thoroughly after handling. Ensure emergency eye wash stations and safety showers are accessible.[3]

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[3]

-

Incompatibilities: Avoid contact with strong bases and strong oxidizing agents.[3]

References

- 1. uwindsor.ca [uwindsor.ca]

- 2. In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents [patents.google.com]

- 6. CN101066917A - Process of preparing 3-trifluoromethyl benzoic acid - Google Patents [patents.google.com]

- 7. Page loading... [wap.guidechem.com]

- 8. benchchem.com [benchchem.com]

- 9. prepchem.com [prepchem.com]

- 10. PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS - Patent 1853548 [data.epo.org]

Introduction: A Key Fluorinated Building Block in Modern Chemistry

An In-Depth Technical Guide to 3-Fluoro-4-(trifluoromethoxy)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

3-Fluoro-4-(trifluoromethoxy)benzoic acid, identified by its CAS number 886498-89-1, is a specialized fluorinated aromatic carboxylic acid.[1][2] Its structure is distinguished by the presence of two highly electronegative moieties on the benzoic acid core: a fluorine atom at the 3-position and a trifluoromethoxy group (-OCF₃) at the 4-position. This unique substitution pattern makes it a valuable building block in medicinal chemistry and materials science.

The incorporation of fluorine-containing groups is a well-established strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity.[3] The trifluoromethoxy group, in particular, is increasingly utilized to improve a molecule's pharmacokinetic profile.[3] This guide offers a comprehensive technical overview of 3-Fluoro-4-(trifluoromethoxy)benzoic acid, covering its physicochemical properties, synthesis, reactivity, applications, and safety protocols to support its effective use in research and development.

Physicochemical and Spectroscopic Profile

Precise characterization is fundamental to the application of any chemical compound. The key properties of 3-Fluoro-4-(trifluoromethoxy)benzoic acid are summarized below.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 886498-89-1 | [1][4] |

| Molecular Formula | C₈H₄F₄O₃ | [1][4] |

| Molecular Weight | 224.11 g/mol | [4] |

| Appearance | White to off-white solid/powder | Assumed from typical benzoic acid derivatives |

| Solubility | Slightly soluble in water. | [4] |

| Storage | Sealed in a dry environment, recommended at 2-8°C. | [5] |

Synthesis and Chemical Reactivity

Proposed Synthetic Pathway

Caption: Proposed synthesis of the target compound.

Step-by-Step Rationale:

-

Protection: The carboxylic acid group of 3-fluoro-4-hydroxybenzoic acid is first protected, typically as an ester (e.g., methyl or ethyl ester), to prevent it from interfering with the subsequent trifluoromethoxylation step.

-

Trifluoromethoxylation: The phenolic hydroxyl group of the protected intermediate is then converted to a trifluoromethoxy group. This can be a challenging transformation, often requiring specialized reagents and conditions, such as copper-catalyzed reactions with a trifluoromethyl source.

-

Deprotection: Finally, the protecting group on the carboxylic acid is removed via hydrolysis to yield the desired 3-Fluoro-4-(trifluoromethoxy)benzoic acid.

Reactivity Profile

The chemical behavior of this molecule is governed by its three primary functional regions: the carboxylic acid, the fluoro group, and the trifluoromethoxy group, all influencing the aromatic ring.

Caption: Key reactive sites and potential transformations.

-

Carboxylic Acid: This group is the primary site for reactions such as esterification, conversion to acid chlorides (e.g., using thionyl chloride), amidation to form benzamides, and reduction to the corresponding alcohol.[9] These reactions are fundamental to its use as a building block.

-

Aromatic Ring: The substituents strongly influence the ring's reactivity towards electrophilic aromatic substitution. The carboxylic acid and trifluoromethoxy groups are deactivating and meta-directing, while the fluorine atom is deactivating but ortho-, para-directing. The interplay of these effects dictates the regioselectivity of further substitutions.

-

Fluorine and Trifluoromethoxy Groups: The C-F and C-OCF₃ bonds are very strong, rendering these groups generally stable and unreactive under typical synthetic conditions. The fluoro group can undergo nucleophilic aromatic substitution, but this usually requires harsh conditions and a strong nucleophile. The trifluoromethoxy group is known for its high metabolic stability.[3]

Applications in Drug Discovery and Development

Fluorinated benzoic acids are critical intermediates in the synthesis of Active Pharmaceutical Ingredients (APIs).[10][11] While direct applications of 3-Fluoro-4-(trifluoromethoxy)benzoic acid are documented in patent literature as an intermediate for muscarinic receptor modulators, its utility can be inferred from the roles of its constituent functional groups.[12]

Caption: From structural features to therapeutic applications.

-

Modulation of Physicochemical Properties: The trifluoromethyl (-CF₃) and trifluoromethoxy (-OCF₃) groups are highly lipophilic, which can enhance a drug molecule's ability to cross cell membranes.[3] The electron-withdrawing nature of these groups also lowers the pKa of the carboxylic acid and can influence drug-receptor interactions.[3]

-

Metabolic Stability: Replacing a metabolically labile group (like a methyl or methoxy group) with a trifluoromethoxy group is a common strategy to block oxidative metabolism, thereby increasing the drug's half-life in the body.[3]

-

Use as a Synthetic Intermediate: This compound serves as a crucial building block. For instance, related structures like 3-Fluoro-4-(trifluoromethyl)benzoic acid are used to synthesize potassium channel openers for treating epilepsy.[11][13][14] It is plausible that 3-Fluoro-4-(trifluoromethoxy)benzoic acid could be used in similar capacities to develop novel therapeutics for neurological disorders, inflammation, or infectious diseases.[15][16]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of 3-Fluoro-4-(trifluoromethoxy)benzoic acid is essential. The available safety data sheet (SDS) indicates it is an irritant.[1]

Table 2: Hazard Identification and First Aid

| Hazard | GHS Classification | First Aid Measures |

| Skin Irritation | H315 - Causes skin irritation | If on skin, wash with plenty of soap and water.[1] |

| Eye Irritation | H319 - Causes serious eye irritation | If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1] |

| Respiratory Irritation | H335 - May cause respiratory irritation | If inhaled, remove person to fresh air and keep comfortable for breathing.[1] |

Protocol for Safe Handling and Storage

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure that eyewash stations and safety showers are readily accessible.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Wear suitable protective gloves (e.g., nitrile).

-

Skin and Body Protection: Wear a laboratory coat.

-

-

Handling: Avoid breathing dust. Avoid contact with skin and eyes. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

-

Spill Response: Evacuate unnecessary personnel. Wear appropriate PPE. Avoid raising dust. Sweep up the spilled solid and place it in a suitable container for disposal. Avoid release to the environment.[1]

Exemplary Experimental Protocol: Amide Synthesis

To illustrate the utility of 3-Fluoro-4-(trifluoromethoxy)benzoic acid as a synthetic intermediate, the following is a representative protocol for its conversion to an N-aryl amide, a common structural motif in bioactive molecules.

Objective: To synthesize N-(4-methoxyphenyl)-3-fluoro-4-(trifluoromethoxy)benzamide.

Materials:

-

3-Fluoro-4-(trifluoromethoxy)benzoic acid

-

Thionyl chloride (SOCl₂)

-

p-Anisidine (4-methoxyaniline)

-

Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Acid Chloride Formation:

-

In a round-bottom flask under a nitrogen atmosphere, suspend 1.0 eq of 3-Fluoro-4-(trifluoromethoxy)benzoic acid in anhydrous DCM.

-

Add 2.0 eq of thionyl chloride dropwise at 0°C.

-

Allow the mixture to warm to room temperature and then reflux for 2 hours until the solution becomes clear.

-

Remove the excess thionyl chloride and DCM under reduced pressure to obtain the crude acid chloride.

-

-

Amide Coupling:

-

Dissolve the crude acid chloride in fresh anhydrous DCM and cool the solution to 0°C.

-

In a separate flask, dissolve 1.1 eq of p-anisidine and 1.5 eq of triethylamine in anhydrous DCM.

-

Add the amine solution dropwise to the acid chloride solution at 0°C.

-

Allow the reaction to stir at room temperature for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Once the reaction is complete, dilute the mixture with DCM.

-

Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally, brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization to yield the pure N-(4-methoxyphenyl)-3-fluoro-4-(trifluoromethoxy)benzamide.

-

Conclusion

3-Fluoro-4-(trifluoromethoxy)benzoic acid is a highly functionalized building block with significant potential in the field of drug discovery and development. Its unique combination of a reactive carboxylic acid handle and property-modulating fluorine-containing groups makes it an attractive starting material for the synthesis of complex and novel therapeutic agents. Understanding its properties, reactivity, and handling requirements, as detailed in this guide, is crucial for unlocking its full potential in the laboratory.

References

- Synquest Labs. 3-Fluoro-4-(trifluoromethoxy)benzoic acid Safety Data Sheet. [URL: https://www.synquestlabs.com/product/2621-3-84]

- NINGBO INNO PHARMCHEM CO., LTD. The Crucial Role of 3-Fluoro-4-(trifluoromethyl)benzoic Acid in Modern Drug Discovery. [URL: https://www.inno-pharmchem.com/news/the-crucial-role-of-3-fluoro-4-trifluoromethyl-benzoic-acid-in-modern-drug-discovery-78537651.html]

- Ossila. 3-Fluoro-4-methoxybenzoic acid | CAS 403-20-3. [URL: https://www.ossila.com/products/3-fluoro-4-methoxybenzoic-acid]

- ChemicalBook. 3-Fluoro-4-(trifluoromethoxy)benzoic acid | 886498-89-1 | CAS DataBase. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6740668.htm]

- Ossila. 3-Fluoro-4-(trifluoromethyl)benzoic acid | CAS 115754-21-7. [URL: https://www.ossila.com/products/3-fluoro-4-trifluoromethyl-benzoic-acid]

- ChemicalBook. 3-FLUORO-4-(TRIFLUOROMETHYL)BENZOIC ACID CAS#: 115754-21-7. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB5431189_EN.htm]

- Fisher Scientific. SAFETY DATA SHEET - 3-Fluoro-4-(trifluoromethyl)benzoic acid. [URL: https://www.fishersci.com/store/msds?partNumber=AC445170010&productDescription=3-FLUORO-4-TRIFLUOROMETHYLBENZOIC+ACID&vendorId=VN00032119&countryCode=US&language=en]

- Ossila. SAFETY DATA SHEET - 3-Fluoro-4-(trifluoromethyl)benzoic acid. [URL: https://cdn.ossila.com/sds/US/M2001A1.pdf]

- ChemBK. 3-fluoro-4-(trifluoromethyl)benzoic acid. [URL: https://www.chembk.com/en/chem/3-fluoro-4-trifluoromethylbenzoic%20acid]

- Capot Chemical. MSDS of 3-Fluoro-4-hydroxy benzoic acid. [URL: https://www.capotchem.com/msds/350-29-8.html]

- PrepChem.com. Synthesis of 3-fluoro-4-hydroxy benzoic acid. [URL: https://www.prepchem.com/synthesis-of-3-fluoro-4-hydroxy-benzoic-acid]

- NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Novel Therapies: The Role of 3-Fluoro-4-methoxybenzoic Acid. [URL: https://www.inno-pharmchem.com/news/unlocking-novel-therapies-the-role-of-3-fluoro-4-methoxybenzoic-acid-78537651.html]

- Fisher Scientific. SAFETY DATA SHEET - 4-(Trifluoromethoxy)benzoic acid. [URL: https://www.fishersci.com/store/msds?partNumber=AC159390050&productDescription=4-TRIFLUOROMETHOXYBENZOIC+ACID+99%25&vendorId=VN00032119&countryCode=US&language=en]

- ChemicalBook. 3-FLUORO-4-(TRIFLUOROMETHYL)BENZOIC ACID | 115754-21-7. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB5431189.htm]

- Chemwill. 3-Fluoro-4-(trifluoromethoxy)benzoic acid 886498-89-1,Purity98%. [URL: https://www.chemwill.com/3-fluoro-4-trifluoromethoxybenzoic-acid-cas-886498-89-1-purity98-1011508.html]

- ChemicalBook. 3-Fluoro-4-hydroxybenzaldehyde synthesis. [URL: https://www.chemicalbook.com/synthesis/405-05-0.html]

- PubMed Central. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7465991/]

- PubChem. 3-Fluoro-5-(trifluoromethyl)benzoic acid. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/519222]

- ChemicalBook. 3-Fluoro-4-methoxybenzoic acid(403-20-3) 13C NMR spectrum. [URL: https://www.chemicalbook.com/Spectrum_403-20-3_13CNMR.htm]

- Chemenu. Versatile 3-fluoro-4-(trifluoromethoxy)benzoic Acid Set. [URL: https://www.chemenu.com/product/cm230491]

- Global Scientific Journal. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [URL: https://www.globalscientificjournal.com/researchpaper/Synthesis_and_characterization_of_new_derivatives_of_4_fluoro_benzoic_acid_as_bioactive_compound.pdf]

- United States Biological. 3-Fluoro-4-(trifluoromethyl)benzoic acid - Data Sheet. [URL: https://www.usbio.net/products/item/F5010-14]

- Angewandte Chemie. Supporting Information for Nickel-Catalyzed Carboxylation of Aryl and Vinyl Chlorides with CO2. [URL: https://onlinelibrary.wiley.com/action/downloadSupplement?doi=10.1002%2Fanie.

- Google Patents. WO2018066718A1 - Therapeutic compounds. [URL: https://patents.google.

- ChemicalBook. 3-Fluoro-4-hydroxybenzoic acid(350-29-8) 1H NMR spectrum. [URL: https://www.chemicalbook.com/Spectrum_350-29-8_1HNMR.htm]

- NINGBO INNO PHARMCHEM CO.,LTD. 3-Fluoro-4-methoxybenzoic Acid: A Versatile Intermediate for Pharmaceuticals and Agrochemicals. [URL: https://www.inno-pharmchem.com/news/3-fluoro-4-methoxybenzoic-acid-a-versatile-intermediate-for-pharmaceuticals-and-agrochemicals-78537651.html]

- MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [URL: https://www.mdpi.com/1420-3049/28/18/6561]

- Google Patents. CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid. [URL: https://patents.google.

- Apollo Scientific. 886498-61-9 Cas No. | 4-Fluoro-2-methoxyphenylacetic acid. [URL: https://www.apolloscientific.co.uk/cas/886498-61-9]

- Achmem. 3-Fluoro-4-(trifluoromethoxy)benzoic acid. [URL: https://www.achmem.com/products/amcs021424]

Sources

- 1. synquestlabs.com [synquestlabs.com]

- 2. StudioArgento - Idrovora di Cittanova [studioargento.com]

- 3. mdpi.com [mdpi.com]

- 4. 886498-89-1 | CAS DataBase [chemicalbook.com]

- 5. achmem.com [achmem.com]

- 6. prepchem.com [prepchem.com]

- 7. 3-Fluoro-4-hydroxybenzoic acid(350-29-8) 1H NMR [m.chemicalbook.com]

- 8. CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid - Google Patents [patents.google.com]

- 9. ossila.com [ossila.com]

- 10. nbinno.com [nbinno.com]

- 11. ossila.com [ossila.com]

- 12. WO2018066718A1 - Therapeutic compounds - Google Patents [patents.google.com]

- 13. 3-FLUORO-4-(TRIFLUOROMETHYL)BENZOIC ACID CAS#: 115754-21-7 [chemicalbook.com]

- 14. 3-FLUORO-4-(TRIFLUOROMETHYL)BENZOIC ACID | 115754-21-7 [chemicalbook.com]

- 15. nbinno.com [nbinno.com]

- 16. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-Fluoro-4-(trifluoromethoxy)benzoic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-(trifluoromethoxy)benzoic acid, with the CAS number 886498-89-1, is a fluorinated aromatic carboxylic acid of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of fluorine-containing functional groups, such as the trifluoromethoxy (-OCF₃) group, can profoundly influence a molecule's physicochemical and pharmacokinetic properties. This guide provides a comprehensive overview of the physical and chemical properties of 3-Fluoro-4-(trifluoromethoxy)benzoic acid, its synthesis, and its applications, offering valuable insights for researchers engaged in the design and development of novel therapeutic agents.

The presence of both a fluorine atom at the 3-position and a trifluoromethoxy group at the 4-position of the benzoic acid scaffold imparts a unique electronic and lipophilic profile. The trifluoromethoxy group is a highly lipophilic electron-withdrawing group that can enhance metabolic stability, improve membrane permeability, and modulate the acidity of the carboxylic acid function. These characteristics make 3-Fluoro-4-(trifluoromethoxy)benzoic acid a valuable building block for creating complex molecules with desirable drug-like properties.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of 3-Fluoro-4-(trifluoromethoxy)benzoic acid are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 886498-89-1 | |

| Molecular Formula | C₈H₄F₄O₃ | |

| Molecular Weight | 224.11 g/mol | |

| Melting Point | 98-101 °C | |

| Appearance | Solid | |

| Solubility | Information not available | |

| pKa | Information not available |

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of 3-Fluoro-4-(trifluoromethoxy)benzoic acid. While a complete set of publicly available, interpreted spectra is not readily accessible, the expected spectral features can be predicted based on its structure.

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, with splitting patterns influenced by the fluorine and trifluoromethoxy substituents.

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carboxylic acid carbon, the aromatic carbons (with C-F couplings), and the trifluoromethoxy carbon (as a quartet due to coupling with the three fluorine atoms).

¹⁹F NMR: The fluorine NMR spectrum is a key diagnostic tool and should exhibit two signals: one for the fluorine atom attached to the aromatic ring and another for the trifluoromethoxy group.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching band for the carboxylic acid, a strong C=O stretching absorption, and C-F stretching vibrations.

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns.

Chemical Properties and Reactivity

The reactivity of 3-Fluoro-4-(trifluoromethoxy)benzoic acid is primarily dictated by the carboxylic acid group and the substituted aromatic ring.

Carboxylic Acid Reactivity: The carboxylic acid moiety can undergo typical reactions such as esterification, amidation, and reduction to the corresponding alcohol. Its acidity is influenced by the electron-withdrawing effects of the fluorine and trifluoromethoxy substituents.

Aromatic Ring Reactivity: The electron-withdrawing nature of the substituents deactivates the aromatic ring towards electrophilic substitution. However, the fluorine atom can be a site for nucleophilic aromatic substitution under certain conditions.

Below is a diagram illustrating the key reactive sites of the molecule.

Caption: Key reactive sites of 3-Fluoro-4-(trifluoromethoxy)benzoic acid.

Synthesis

A potential synthetic workflow is outlined below:

Caption: Conceptual workflow for the synthesis of 3-Fluoro-4-(trifluoromethoxy)benzoic acid.

Applications in Drug Discovery

The unique properties conferred by the fluoro and trifluoromethoxy groups make 3-Fluoro-4-(trifluoromethoxy)benzoic acid a highly attractive building block in drug discovery.

-

Enhanced Metabolic Stability: The strong carbon-fluorine bonds in the trifluoromethoxy group are resistant to metabolic cleavage, which can lead to an increased in vivo half-life of drug candidates.

-

Increased Lipophilicity: The -OCF₃ group significantly increases lipophilicity, which can improve a molecule's ability to cross biological membranes and enhance its bioavailability.

-

Modulation of pKa: The electron-withdrawing nature of the substituents lowers the pKa of the carboxylic acid, which can influence its binding interactions with biological targets and its absorption and distribution properties.

This compound serves as a crucial intermediate in the synthesis of more complex molecules, including potential inhibitors of enzymes and modulators of receptors.

Safety and Handling

3-Fluoro-4-(trifluoromethoxy)benzoic acid is classified as an irritant. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Ventilation: Use only outdoors or in a well-ventilated area.

-

Handling: Avoid breathing dust and wash skin thoroughly after handling.

-

Storage: Keep the container tightly closed in a dry and well-ventilated place.

In case of exposure, it is crucial to seek fresh air if inhaled, wash the skin with plenty of water, and rinse eyes cautiously with water for several minutes.

Conclusion

3-Fluoro-4-(trifluoromethoxy)benzoic acid is a specialized chemical intermediate with significant potential in the field of medicinal chemistry. Its distinct combination of a fluorine atom and a trifluoromethoxy group on a benzoic acid framework provides a powerful tool for medicinal chemists to fine-tune the properties of drug candidates. While detailed experimental data in the public domain is somewhat limited, the foundational physicochemical properties and predictable reactivity patterns outlined in this guide offer a solid basis for its application in the synthesis of novel and effective therapeutic agents. As research in fluorinated compounds continues to expand, the importance of building blocks like 3-Fluoro-4-(trifluoromethoxy)benzoic acid is set to grow.

References

3-Fluoro-4-(trifluoromethoxy)benzoic acid reactivity profile

An In-depth Technical Guide to the Reactivity Profile of 3-Fluoro-4-(trifluoromethoxy)benzoic acid

Introduction: A Privileged Scaffold in Modern Chemistry

3-Fluoro-4-(trifluoromethoxy)benzoic acid is a highly functionalized aromatic building block that has garnered significant interest among researchers, particularly in the fields of drug development and materials science. Its strategic combination of a carboxylic acid, a fluorine atom, and a trifluoromethoxy group imparts a unique electronic and steric profile, offering a versatile platform for synthesizing complex molecular architectures. The trifluoromethoxy (-OCF₃) group, in particular, is prized for its ability to enhance crucial properties such as metabolic stability, lipophilicity, and binding affinity in bioactive molecules.[1][2]

This guide provides a comprehensive analysis of the reactivity of 3-fluoro-4-(trifluoromethoxy)benzoic acid. As a senior application scientist, the focus will be not only on the "what" but the "why"—explaining the causal relationships between the molecule's structure and its chemical behavior. We will delve into the interplay of its functional groups, explore its participation in key organic transformations, and provide validated protocols for its derivatization.

Section 1: Electronic Architecture and its Influence on Reactivity

The reactivity of the benzene ring and its carboxylic acid function is dictated by the cumulative electronic effects of the fluorine and trifluoromethoxy substituents. Understanding this interplay is critical for predicting reaction outcomes and designing synthetic strategies.

The -OCF₃ group is strongly electron-withdrawing due to the intense inductive effect (-I) of the three fluorine atoms.[1][2] However, the lone pairs on the oxygen atom can participate in resonance donation (+R) into the π-system of the aromatic ring. This dual nature deactivates the ring towards electrophilic attack but directs incoming electrophiles to the ortho and para positions.[1] Similarly, the fluorine substituent at the 3-position is also an ortho, para-director that deactivates the ring through a potent inductive effect that outweighs its resonance donation.[3][4] The carboxylic acid (-COOH) group is a classical electron-withdrawing, deactivating group that directs incoming electrophiles to the meta position.[5]

The combined result is a significantly electron-deficient aromatic ring, which has profound implications for its reactivity in both electrophilic and nucleophilic substitution reactions.

Diagram 1: Summary of substituent electronic effects.

Physicochemical Data Summary

| Property | Value |

| CAS Number | 886498-89-1[6] |

| Molecular Formula | C₈H₄F₄O₃[6] |

| Molecular Weight | 224.11 g/mol |

| Appearance | Solid |

| Stability | Stable under normal handling and storage conditions.[6] |

Section 2: Key Transformations and Reactivity Profile

The molecule offers three primary sites for chemical modification: the carboxylic acid group, the aromatic ring itself, and the fluorine atom, which can act as a leaving group under specific conditions.

Reactions of the Carboxylic Acid Group: Amide Bond Formation

The most common and synthetically valuable transformations involve the carboxylic acid moiety. Amide bond formation is a cornerstone of medicinal chemistry, and this molecule is an excellent substrate for such reactions.[7][8]

Causality of Method Choice: Direct coupling of a carboxylic acid and an amine is often slow and requires activation. The standard approach involves converting the carboxylic acid's hydroxyl group into a better leaving group. This can be achieved in situ using coupling reagents like HATU or EDC/HOBt, or through a two-step process by first forming a more reactive acyl chloride.[7][8] For electron-deficient benzoic acids, modern coupling reagents are often preferred as they operate under mild conditions and minimize side reactions.

Diagram 2: General workflow for amide coupling.

Experimental Protocol: HATU-Mediated Amide Coupling

This protocol describes a reliable, one-pot synthesis of an amide directly from 3-fluoro-4-(trifluoromethoxy)benzoic acid using HATU.[7]

Materials:

-

3-Fluoro-4-(trifluoromethoxy)benzoic acid (1.0 eq)

-

Amine (primary or secondary, 1.1 eq)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)

-

Diisopropylethylamine (DIPEA) (2.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

-

To a dry, nitrogen-flushed round-bottom flask, add 3-fluoro-4-(trifluoromethoxy)benzoic acid (1.0 eq), HATU (1.1 eq), and the desired amine (1.1 eq).

-

Dissolve the solids in anhydrous DMF (or DCM) to a concentration of approximately 0.1-0.2 M.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add DIPEA (2.5 eq) to the stirred mixture. A color change may be observed.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

Electrophilic Aromatic Substitution (EAS)

The aromatic ring is strongly deactivated by three electron-withdrawing groups, making electrophilic substitution challenging. However, if forced under harsh conditions (e.g., strong Lewis acids, high temperatures), substitution is possible. The regiochemical outcome is determined by the directing effects of the existing substituents.

-

-COOH: Directs meta (to C3 and C5).

-

-F: Directs ortho (to C2 and C4) and para (to C6).

-

-OCF₃: Directs ortho (to C3 and C5) and para (to C1).

The positions are activated (or least deactivated) by the convergence of these directing effects. The C5 position is the most likely site for substitution as it is meta to the -COOH group and ortho to the -OCF₃ group. The C2 position is also a possibility, being ortho to the fluorine and meta to the -OCF₃ group. Steric hindrance may also play a role in favoring the less crowded C5 position.

Diagram 3: Predicted regioselectivity for electrophilic aromatic substitution.

Nucleophilic Aromatic Substitution (SNAr)

The high electron deficiency of the aromatic ring makes it a prime candidate for Nucleophilic Aromatic Substitution (SNAr). The fluorine atom at C3 is an excellent leaving group for this reaction, and its departure is facilitated by the powerful electron-withdrawing -OCF₃ group at the para position, which can stabilize the negative charge in the Meisenheimer complex intermediate.[9]

The reaction proceeds via an addition-elimination mechanism. A strong nucleophile (e.g., an amine, alkoxide, or thiol) attacks the carbon bearing the fluorine, forming a resonance-stabilized anionic intermediate (the Meisenheimer complex). Subsequent elimination of the fluoride ion restores aromaticity and yields the substituted product. This pathway provides a powerful method for introducing a wide range of functional groups at the C3 position.

Diagram 4: Simplified mechanism for Nucleophilic Aromatic Substitution (SNAr).

Section 3: Synthetic Utility and Applications

3-Fluoro-4-(trifluoromethoxy)benzoic acid is primarily used as a versatile building block. While specific drug candidates containing this exact moiety are proprietary, its structural motifs are highly relevant. For instance, the related compound 3-fluoro-4-(trifluoromethyl)benzoic acid is a key intermediate in the synthesis of potassium channel openers for treating epilepsy.[10][11] The principles of incorporating fluorinated benzoic acids to modulate physicochemical properties are directly applicable.

The strategic placement of fluorine and trifluoromethoxy groups allows medicinal chemists to fine-tune properties like:

-

Metabolic Stability: The strong C-F bonds and the stability of the -OCF₃ group can block metabolic hotspots, increasing the biological half-life of a drug.[2]

-

Lipophilicity: The -OCF₃ group significantly increases lipophilicity, which can improve membrane permeability and target engagement.[12][13]

-

Binding Affinity: The electron-withdrawing nature of the substituents can alter the pKa of the carboxylic acid and influence hydrogen bonding or other non-covalent interactions with biological targets.[12]

Conclusion

3-Fluoro-4-(trifluoromethoxy)benzoic acid is a sophisticated synthetic intermediate whose reactivity is governed by a complex interplay of inductive and resonance effects. The primary reactive handle is the carboxylic acid, which readily undergoes amide coupling and other standard transformations. The aromatic ring, while deactivated, is susceptible to regioselective electrophilic substitution at the C5 position under forcing conditions and is primed for nucleophilic aromatic substitution at the C3 position. This well-defined reactivity profile, combined with the beneficial properties conferred by its fluorine-containing substituents, establishes 3-fluoro-4-(trifluoromethoxy)benzoic acid as a valuable and powerful tool for researchers in the design and synthesis of next-generation pharmaceuticals and advanced materials.

References

- An In-depth Technical Guide on the Ortho, Para Directing Effects of the Trifluoromethoxy Substituent. Benchchem.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- Chemical characteristics of the trifluoromethoxyl group.

- Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry.

- Understanding the Trifluoromethoxy Group: Properties and Applications in Chemical Research. NINGBO INNO PHARMCHEM CO.,LTD.

- 3-Fluoro-4-(trifluoromethyl)benzoic acid | CAS 115754-21-7. Ossila.

- The Trifluoromethoxy Group: A Long-Range Electron-Withdrawing Substituent.

- The Crucial Role of 3-Fluoro-4-(trifluoromethyl)benzoic Acid in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.

- 3-Fluoro-4-(trifluoromethoxy)benzoic acid. Synquest Labs.

- Electrophilic arom

- Application Notes and Protocols: Synthesis of 3-Fluorobenzoyl Morpholide via Amide Coupling. Benchchem.

- Directing Effects in Electrophilic Aromatic Substitution Reactions. Organic Chemistry Tutor.

- Application Note: A Robust Protocol for the Synthesis of Amides from 3-Fluoro-5-iodobenzoic Acid. Benchchem.

- Concerted Nucleophilic Aromatic Substitutions.

- Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts.

Sources

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. organicchemistrytutor.com [organicchemistrytutor.com]

- 6. synquestlabs.com [synquestlabs.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ossila.com [ossila.com]

- 11. nbinno.com [nbinno.com]

- 12. mdpi.com [mdpi.com]

- 13. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

An In-depth Technical Guide to the Solubility of 3-Fluoro-4-(trifluoromethoxy)benzoic acid in Organic Solvents

Executive Summary

The solubility of an active pharmaceutical ingredient (API) is a cornerstone of drug development, profoundly influencing everything from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive technical overview of the solubility characteristics of 3-Fluoro-4-(trifluoromethoxy)benzoic acid (CAS 886498-89-1), a fluorinated aromatic carboxylic acid of significant interest in medicinal chemistry. Due to the limited availability of public domain experimental data for this specific molecule, this document emphasizes a predictive approach grounded in physical organic chemistry. We will dissect the molecule's structural attributes to forecast its behavior in various organic solvent classes and provide a robust, industry-standard experimental protocol for researchers to determine precise quantitative solubility, thereby bridging the gap between theoretical prediction and empirical data.

Physicochemical Profile of the Target Compound

Understanding the intrinsic properties of 3-Fluoro-4-(trifluoromethoxy)benzoic acid is the prerequisite to predicting its solubility. The molecule's behavior is a direct consequence of the interplay between its constituent functional groups.

| Property | Value / Structure | Source / Method |

| Chemical Name | 3-Fluoro-4-(trifluoromethoxy)benzoic acid | - |

| CAS Number | 886498-89-1 | - |

| Molecular Formula | C₈H₄F₄O₃ | - |

| Molecular Weight | 224.11 g/mol | - |

| Structure |  | - |

| Melting Point | 98-101°C | Amadis Chemical[1] |

| Predicted pKa | 3.51 ± 0.10 | ChemicalBook[2] |

| Aqueous Solubility | Slightly soluble | ChemicalBook[2] |

Causality of Molecular Features on Solubility

The solubility of this molecule is governed by a balance of polar and nonpolar characteristics, as illustrated below.

Caption: Key molecular features influencing solubility.

-

Carboxylic Acid (-COOH): This is the dominant polar functional group. It can act as both a hydrogen bond donor (via the -OH proton) and a hydrogen bond acceptor (via the carbonyl and hydroxyl oxygens). Its acidity (predicted pKa ≈ 3.51) indicates it will readily donate its proton, especially in the presence of a base, forming a highly polar carboxylate salt.[2] This group is the primary driver for solubility in polar and protic solvents.

-

Aromatic Benzene Ring: The phenyl ring is a large, nonpolar, and hydrophobic component. Its π-system allows for favorable interactions with other aromatic solvents (π-π stacking).

-

Fluorine Substituents (-F and -OCF₃): Both groups are strongly electron-withdrawing, which increases the acidity of the carboxylic acid compared to unsubstituted benzoic acid (pKa ≈ 4.2). The trifluoromethoxy (-OCF₃) group is particularly significant; it is known to be one of the most lipophilic substituents used in medicinal chemistry. This high lipophilicity dramatically increases the molecule's affinity for nonpolar, organic environments.

Predicted Solubility Profile in Organic Solvents

Based on the "like dissolves like" principle and the analysis of the molecule's functional groups, we can predict its solubility across a spectrum of common laboratory solvents. The high lipophilicity imparted by the -OCF₃ group is expected to make this compound more soluble in organic solvents than its non-fluorinated or even trifluoromethyl (-CF₃) analogues. For comparison, the related compound 3-Fluoro-4-(trifluoromethyl)benzoic acid is reported to be slightly soluble in DMSO and methanol.[3]

| Solvent Class | Representative Solvent | Predicted Solubility | Rationale for Prediction |

| Polar Protic | Methanol, Ethanol | High | The carboxylic acid group will form strong hydrogen bonds with the hydroxyl group of alcohols. The small alkyl chains of these solvents do not significantly hinder interaction. |

| Polar Aprotic | Acetone, Ethyl Acetate | High to Moderate | The solvent's carbonyl group can act as a hydrogen bond acceptor for the solute's carboxylic acid. The overall polarity is favorable. Solubility may be slightly less than in alcohols due to the lack of a hydrogen bond-donating solvent. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | DMSO is a powerful, highly polar solvent capable of disrupting intermolecular forces in the solute's crystal lattice and solvating both polar and nonpolar moieties effectively. |

| Nonpolar Aromatic | Toluene | Moderate to Low | The aromatic rings of the solute and solvent will interact favorably via van der Waals forces and potential π-π stacking. However, the high polarity of the carboxylic acid group is mismatched with the nonpolar solvent, limiting overall solubility. |

| Chlorinated | Dichloromethane (DCM) | Moderate to Low | DCM has an intermediate polarity and can solvate the nonpolar parts of the molecule well, but it is a poor hydrogen-bonding partner for the carboxylic acid, which will limit solubility. |

| Nonpolar Aliphatic | Hexane, Heptane | Insoluble to Very Low | There is a significant mismatch in polarity. The strong, favorable hydrogen bonding between carboxylic acid dimers in the solid state is much stronger than any potential interaction with the nonpolar aliphatic solvent. |

Experimental Protocol for Equilibrium Solubility Determination

To move from prediction to quantitative data, a rigorous, standardized experimental protocol is essential. The Equilibrium Shake-Flask Method is the gold-standard and most reliable technique for determining the thermodynamic solubility of a compound.[4][5]

Objective

To determine the equilibrium solubility (S) of 3-Fluoro-4-(trifluoromethoxy)benzoic acid in a selected organic solvent at a constant temperature (e.g., 25°C).

Materials & Equipment

-

3-Fluoro-4-(trifluoromethoxy)benzoic acid (solid)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker or rotator in a temperature-controlled incubator

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Step-by-Step Methodology

Caption: Experimental workflow for the shake-flask method.

-

Preparation of Standard Solutions: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL). From this stock, create a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL) by diluting with the HPLC mobile phase.

-

Sample Preparation: Add an excess amount of solid 3-Fluoro-4-(trifluoromethoxy)benzoic acid to a vial containing a known volume (e.g., 2 mL) of the test solvent. "Excess" means enough solid should remain undissolved at the end of the experiment to ensure saturation. A starting point is to add ~10 mg of solid.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C ± 0.5°C). Agitate the samples for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typical. The system is at equilibrium when the concentration in solution does not change over time.

-

Phase Separation: After equilibration, remove the vials and let them stand at the same constant temperature to allow undissolved solids to sediment. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all particulate matter.

-

Sample Analysis: Accurately dilute a known volume of the clear filtrate with the HPLC mobile phase to bring the concentration within the range of the calibration curve. Analyze the calibration standards and the diluted sample by HPLC.

-

Data Analysis and Calculation: Construct a calibration curve by plotting the HPLC peak area against the concentration of the standards. Use the linear regression equation from this curve to determine the concentration of the diluted sample. Calculate the original solubility using the following formula:

Solubility (mg/mL) = (Concentration from calibration curve in mg/mL) × (Dilution Factor)

Conclusion

While empirical data remains the final arbiter, a robust theoretical framework allows for strong, scientifically-grounded predictions of the solubility of 3-Fluoro-4-(trifluoromethoxy)benzoic acid. The molecule's structure, featuring a polar carboxylic acid head and a highly lipophilic fluorinated tail, suggests high solubility in polar organic solvents like alcohols and moderate solubility in less polar media. It is predicted to be poorly soluble in nonpolar aliphatic solvents. For drug development professionals, this profile indicates that solvent systems for crystallization, purification, and initial formulation screening should focus on polar protic and aprotic solvents. The provided experimental protocol offers a clear and reliable pathway to obtaining the precise quantitative data needed for process optimization and formulation development.

References

-

U.S. Pharmacopeia. <1092> THE DISSOLUTION PROCEDURE: DEVELOPMENT AND VALIDATION.[Link]

-

PubChem. 3-(Trifluoromethyl)benzoic acid.[Link]

-

Biorelevant.com. USP <1236>: Solubility Measurements Chapter.[Link]

Sources

The Strategic Integration of Fluorinated Benzoic Acids in Modern Research: A Technical Guide

This guide provides an in-depth exploration of the synthesis, unique properties, and diverse research applications of fluorinated benzoic acids. Intended for researchers, medicinal chemists, and materials scientists, this document delves into the practical methodologies and underlying scientific principles that make these compounds indispensable tools in drug discovery, materials science, and beyond.

The Fluorine Advantage: Physicochemical Impact on the Benzoic Acid Scaffold

The strategic incorporation of fluorine atoms onto the benzoic acid ring profoundly alters its electronic and physical properties, offering a powerful toolkit for molecular design. The high electronegativity of fluorine, combined with its relatively small van der Waals radius, imparts several key advantages:

-

Modulation of Acidity (pKa): The electron-withdrawing nature of fluorine stabilizes the carboxylate anion, thereby increasing the acidity of the benzoic acid.[1][2] This effect is highly dependent on the number and position of fluorine substituents, allowing for fine-tuning of a molecule's ionization state at physiological pH.[1]

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes.[3] Introducing fluorine at metabolically labile positions can significantly increase a drug candidate's in vivo half-life.

-

Increased Lipophilicity: Fluorine substitution generally increases the lipophilicity of a molecule, which can enhance its ability to permeate biological membranes, including the blood-brain barrier.[4]

-

Conformational Control and Binding Affinity: The introduction of fluorine can influence the conformation of a molecule and lead to favorable interactions with biological targets through hydrogen bonds and dipole-dipole interactions, thereby improving binding affinity and selectivity.[4][5]

The following table summarizes the physical properties of several monofluorobenzoic acid isomers, illustrating the impact of fluorine's position on acidity and melting point.

| Compound | Isomer | pKa Value[1] | Melting Point (°C) |

| Benzoic Acid | - | 4.20 | 122.4 |

| 2-Fluorobenzoic acid | ortho | 3.27 | 122-125[6] |

| 3-Fluorobenzoic acid | meta | 3.86 | 122-124[7] |

| 4-Fluorobenzoic acid | para | 4.14 | 184[8] |

Synthesis of Fluorinated Benzoic Acids: Key Methodologies

The synthesis of fluorinated benzoic acids can be achieved through various methods, with the choice of route often depending on the desired substitution pattern and the availability of starting materials.

Experimental Protocol: Synthesis of 2,6-Difluorobenzoic Acid

This protocol details the synthesis of 2,6-difluorobenzoic acid from 2,6-difluorobenzyl chloride.[9]

Materials:

-

2,6-Difluorobenzyl chloride

-

Deionized water

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Methanol

Procedure:

-

Add 2,6-difluorobenzyl chloride (0.01 mol, 1.7 g) dropwise to a round bottom flask containing 25 ml of water.

-

Reflux the mixture for 2.5 hours. A gum-like precipitate will form.

-

Filter the precipitate and dissolve it in an alkaline solution of water (e.g., with NaOH).

-

Acidify the solution by adding hydrochloric acid dropwise with stirring. A white precipitate of 2,6-difluorobenzoic acid will form.

-

Dissolve the white precipitate in methanol.

-

Allow colorless needles of 2,6-difluorobenzoic acid to form at room temperature overnight.

-

Filter the crystals and dry them at 333 K.

Caption: Workflow for the synthesis of 2,6-difluorobenzoic acid.

Applications in Medicinal Chemistry and Drug Development

Fluorinated benzoic acids are pivotal building blocks in the synthesis of a wide array of pharmaceuticals. Their unique properties are leveraged to create drugs with improved therapeutic profiles.

Enzyme Inhibition: A Case Study of Cyclooxygenase-2 (COX-2)

Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting cyclooxygenase (COX) enzymes. Selective COX-2 inhibitors are desirable as they can reduce inflammation while minimizing gastrointestinal side effects associated with COX-1 inhibition.[10] Derivatives of fluorinated benzoic acids have been successfully developed as selective COX-2 inhibitors, such as analogues of celecoxib.[7][11][12][13]

The COX-2 signaling pathway plays a crucial role in inflammation and cancer progression.[1][14][15][16] Inhibition of COX-2 can block the production of prostaglandins, which are key mediators of these processes.

Caption: Inhibition of the COX-2 signaling pathway by a fluorinated benzoic acid derivative.

Experimental Protocol: COX-2 Inhibitor Screening Assay (Fluorometric)

This protocol provides a method for screening potential COX-2 inhibitors using a fluorometric assay kit.[17][18][19][20]

Materials:

-

96-well white opaque plate

-

Fluorescence plate reader

-

Recombinant human COX-2 enzyme

-

COX Assay Buffer

-

COX Probe (in DMSO)

-

COX Cofactor (in DMSO)

-

Arachidonic Acid

-

NaOH

-

Test compound (fluorinated benzoic acid derivative) dissolved in a suitable solvent (e.g., DMSO)

-

Positive control (e.g., Celecoxib)

Procedure:

-

Reagent Preparation: Reconstitute and dilute reagents as per the kit's instructions. Prepare a 10X stock solution of the test compound in COX Assay Buffer.

-

Assay Setup (per well):

-

Enzyme Control (EC): 10 µL of COX Assay Buffer.

-

Inhibitor Control (IC): 2 µL of Celecoxib and 8 µL of COX Assay Buffer.

-

Sample Screen (S): 10 µL of the diluted test compound.

-

-

Reaction Mix Preparation: Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

-

Reaction Initiation: Add 80 µL of the Reaction Mix to each well. Initiate the reaction by adding 10 µL of a diluted Arachidonic Acid/NaOH solution to each well simultaneously using a multi-channel pipette.

-

Measurement: Immediately measure the fluorescence (Ex/Em = 535/587 nm) kinetically at 25°C for 5-10 minutes.

-

Data Analysis: Calculate the rate of reaction (change in fluorescence per minute). Determine the percentage of inhibition for each concentration of the test compound relative to the Enzyme Control. Calculate the IC₅₀ value.

Protein Stabilization: Tafamidis and Transthyretin Amyloidosis

Transthyretin (TTR) amyloidosis is a progressive disease caused by the destabilization and misfolding of the TTR protein.[11][21][22] Tafamidis, a benzoxazole derivative that can be considered an analog of a fluorinated benzoic acid, is a kinetic stabilizer of the TTR tetramer.[11][21][22] It binds to the thyroxine-binding sites of TTR, preventing its dissociation into monomers and subsequent aggregation into amyloid fibrils.[22]

Caption: Tafamidis stabilizes the TTR tetramer, preventing its dissociation and amyloid fibril formation.

Experimental Protocol: Transthyretin (TTR) Kinetic Stabilization Assay by Subunit Exchange

This assay quantifies the kinetic stability of TTR tetramers in human plasma.[2][21][23][24][25][26][27]

Materials:

-

Human plasma samples

-

FLAG-tagged TTR homotetramers

-

Fluorogenic small molecule that binds TTR

-

Ion exchange chromatography system

Procedure:

-

Initiate Subunit Exchange: Add a substoichiometric amount of FLAG-tagged TTR homotetramers to the human plasma sample containing endogenous TTR.

-

Time-Course Sampling: Take aliquots of the reaction mixture at various time points.

-

Arrest Subunit Exchange: Add an excess of a fluorogenic small molecule to each aliquot. This molecule binds to the TTR tetramers, stopping further subunit exchange and rendering them fluorescent.

-

Chromatographic Separation: Separate the different TTR tetramer species (endogenous, FLAG-tagged, and hybrid) using ion exchange chromatography.

-

Quantification: Quantify the fluorescent signal for each species to determine the rate of subunit exchange. A slower rate indicates greater kinetic stability of the endogenous TTR.

Applications in Materials Science

The unique properties of fluorinated benzoic acids also make them valuable precursors for advanced materials with tailored characteristics.

Liquid Crystals

Fluorinated benzoic acids are used in the synthesis of liquid crystals (LCs) to modulate their physical properties, such as dielectric anisotropy, viscosity, and thermal stability.[26][28][29] The introduction of fluorine can influence the mesomorphic behavior and electro-optical properties of the final LC materials.

High-Performance Polymers

Fluorinated benzoic acid derivatives serve as monomers for the synthesis of high-performance polymers like polyamides and polyimides.[30][31] The presence of fluorine in the polymer backbone can enhance thermal stability, chemical resistance, and solubility, while also lowering the dielectric constant.[30]

Metal-Organic Frameworks (MOFs)

Fluorinated benzoic acids are utilized as organic linkers in the synthesis of metal-organic frameworks (MOFs).[25][30][32][33][34][35][36][37] The incorporation of fluorine can impart hydrophobicity to the MOF structure and influence its porosity and catalytic activity, making these materials suitable for applications in gas storage and separation, and catalysis.[25][32][35][36]

Other Research Applications

Agrochemicals

Fluorinated benzoic acids are important intermediates in the synthesis of modern agrochemicals, including herbicides, fungicides, and insecticides.[3][4][32][33][38][39][40] The presence of fluorine can enhance the biological activity and metabolic stability of these compounds.[33]

19F Nuclear Magnetic Resonance (NMR) Spectroscopy

The 19F nucleus is an excellent probe for NMR spectroscopy due to its 100% natural abundance and high gyromagnetic ratio.[6][8][10][40][41][42] Fluorinated benzoic acids and their derivatives can be used as reporter molecules to study molecular interactions, enzymatic mechanisms, and in vivo processes. The wide chemical shift range of 19F NMR provides high resolution and sensitivity.[40][42]

The following table presents the approximate 19F NMR chemical shift ranges for fluorine atoms in different chemical environments.

| Type of Compound | Chemical Shift Range (ppm) Relative to neat CFCl₃[40] |

| -ArF- | +80 to +170 |

| -CF- | +140 to +250 |

| -CF₂- | +80 to +140 |

| -CF₃- | +40 to +80 |

| -F-C=O | -70 to -20 |

Positron Emission Tomography (PET) Imaging

The positron-emitting isotope 18F is widely used in PET imaging. Fluorinated benzoic acids can be radiolabeled with 18F to create PET tracers for in vivo imaging of various biological targets and processes.[6]

References

-

Al-Dajani, M. T. M., Wahab, H. A., Mohamed, N., Yeap, C. S., & Fun, H.-K. (2010). 2,6-Difluorobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2109. [Link]

-

Miura, S., & Miyake, Y. (1987). 19F-NMR study on the interaction of fluorobenzoate with porcine kidney D-amino acid oxidase. The Journal of Biochemistry, 102(6), 1345–1353. [Link]

-

Shanghai Minstar Chemical Co., Ltd. (n.d.). 2,5-Difluorobenzoic acid CAS NO.2991-28-8. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2,5-Difluorobenzoic acid. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2,6-Difluorobenzoic acid. PubChem Compound Database. Retrieved from [Link]

-

Ningbo Inno Pharmachem Co., Ltd. (n.d.). The Role of Fluorinated Benzoic Acids in Modern Fine Chemical Synthesis. Retrieved from [Link]

-

Ebadi, A., Luque, R., Garcia, H., & Chen, B. (2022). Fluorinated metal-organic frameworks for gas separation. Chemical Society Reviews, 51(17), 7486–7533. [Link]

-

Abbas, M., Murari, B., Sheybani, S., Joy, M., & Balkus, K. J., Jr. (2022). Synthesis and Characterization of Highly Fluorinated Hydrophobic Rare-Earth Metal-Organic Frameworks (MOFs). Materials, 15(17), 5905. [Link]

-

Coelho, T., Merlini, G., Bulawa, C. E., Gorevic, P. D., Labaudiniere, R., & Schmidt, H. H.-J. (2016). Mechanism of Action and Clinical Application of Tafamidis in Hereditary Transthyretin Amyloidosis. Neurology and Therapy, 5(1), 1–25. [Link]

-

Reig, M., van der Meulen, J., & Hessel, V. (2014). Measurement of pH by NMR spectroscopy in concentrated aqueous fluoride buffers. Journal of Fluorine Chemistry, 168, 186–190. [Link]

-

SpectraBase. (n.d.). 4-Fluorobenzoic acid - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]

-

UC Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. NMR Facility. Retrieved from [Link]

-

Ningbo Inno Pharmachem Co., Ltd. (2023, October 11). Understanding the Synthesis and Applications of 2,6-Difluorobenzoic Acid. [Link]

-

Lee, J. Y., & Lim, C. (2021). Tafamidis for Cardiac Transthyretin Amyloidosis. Cardiovascular Prevention and Pharmacotherapy, 3(1), 13–21. [Link]

-

Coelho, T., Merlini, G., Bulawa, C. E., Gorevic, P. D., Labaudiniere, R., & Schmidt, H. H.-J. (2016). Mechanism of Action and Clinical Application of Tafamidis in Hereditary Transthyretin Amyloidosis. Neurology and Therapy, 5(1), 1–25. [Link]

-

Penchala, S. C., Connelly, S., Wang, Y., Park, M. S., & Kelly, J. W. (2013). Transthyretin Kinetic Stabilizers for ATTR Amyloidosis: A Narrative Review of Mechanisms and Therapeutic Benefits. Clinical Drug Investigation, 33(10), 681–693. [Link]

-

Supporting Information. (n.d.). Retrieved from [Link]

-

Yamauchi, Y., Taguchi, K., & Ando, H. (2020). Assessment of transthyretin instability in patients with wild-type transthyretin amyloid cardiomyopathy. Journal of Cardiology, 75(5), 548–554. [Link]

-

University of Amsterdam. (2022, August 29). PFAS-free synthesis of fluorinated pharmaceutical and agrochemical compounds. ScienceDaily. [Link]

-

Ozerskaya, A. V., Postnikov, P. S., Yusubov, M. S., & Zhdankin, V. V. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc, 2022(7), 1–15. [Link]

-

University of Amsterdam. (2022, August 29). PFAS-free synthesis of fluorinated pharmaceutical and agrochemical compounds. EurekAlert! [Link]

-

Ogawa, H., & Miyamoto, T. (2017). Current Contributions of Organofluorine Compounds to the Agrochemical Industry. Journal of Agricultural and Food Chemistry, 65(48), 10425–10441. [Link]

-

Stephens, C. A., Cooke, S. A., & Obenchain, D. A. (2015). Gas phase measurements of mono-fluoro-benzoic acids and the dimer of 3-fluoro-benzoic acid. The Journal of Chemical Physics, 142(14), 144303. [Link]

-

O'Hagan, D. (2008). Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry, 4, 13. [Link]

-

Wikipedia. (n.d.). 4-Fluorobenzoic acid. Retrieved from [Link]

-

Gelmi, M. L., Clerici, F., & Pellegrino, S. (2010). Transthyretin Stabilization: An Emerging Strategy for the Treatment of Alzheimer's Disease? Current Medicinal Chemistry, 17(34), 4171–4183. [Link]

-

StatPearls. (2023). Tafamidis. NCBI Bookshelf. [Link]

-

Ebadi, A., Luque, R., Garcia, H., & Chen, B. (2022). Fluorinated metal-organic frameworks for gas separation. Chemical Society Reviews, 51(17), 7486–7533. [Link]

-

Wikipedia. (n.d.). 2-Fluorobenzoic acid. Retrieved from [Link]

-

Monteiro, A. R., Pires, M., & Macedo, B. (2021). Searching for the Best Transthyretin Aggregation Protocol to Study Amyloid Fibril Disruption. International Journal of Molecular Sciences, 23(1), 346. [Link]

-

Quora. (2021, January 16). Which is more acidic, p-bromobenzoic acid or p-fluoro benzoic acaid, and why?[Link]

-

Gangu, K. K., Maddila, S., Mukkamala, S. B., & Jonnalagadda, S. B. (2021). Recent advances in the chemistry and applications of fluorinated metal-organic frameworks (F-MOFs). RSC Advances, 11(54), 34167–34185. [Link]

- Google Patents. (n.d.). US8343260B2 - Fluorinated metal-organic frameworks for gas storage.

-

ResearchGate. (n.d.). 2,6-Difluorobenzoic acid. Retrieved from [Link]

-

One Amyloidosis Voice. (2022, July 10). Tafamidis therapy in transthyretin amyloid cardiomyopathy: a narrative review from clinical trials and real-world evidence. [Link]

- Google Patents. (n.d.). US6333431B1 - Processes for the preparation of fluorinated benzoic acids.

- Google Patents. (n.d.). DE69936350T2 - PROCESS FOR PREPARING FLUORINATED BENZOIC ACIDS.

-

Doc Brown's Chemistry. (n.d.). Selected constitutional isomers of molecular formula C3H5FO2... Retrieved from [Link]

-

O'Hagan, D. (2020). Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry, 16, 844–850. [Link]

-

Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Structural Isomerism... Retrieved from [Link]

-